4,5-Difluoro-2-(trifluoromethyl)aniline
Description
Significance of Fluorinated Aniline (B41778) Compounds in Chemical Research
Fluorinated anilines are aromatic amines that feature one or more fluorine atoms, or fluorine-containing groups like the trifluoromethyl (-CF3) group, attached to the benzene (B151609) ring. These compounds have garnered significant attention in academic and industrial research primarily due to the unique properties that fluorine imparts. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics.
In the realm of medicinal chemistry, the presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life and bioavailability nih.govfishersci.ca. The high electronegativity of fluorine can also influence the acidity (pKa) of nearby functional groups, which can be crucial for a drug's interaction with its biological target nih.gov. Furthermore, the substitution of hydrogen with fluorine can lead to conformational changes and increase the lipophilicity of a molecule, aiding its passage through biological membranes and improving its binding affinity to protein pockets fishersci.ca. Consequently, fluorinated anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer agents and treatments for central nervous system disorders nih.govsmolecule.com.
In the field of agrochemicals, fluorinated anilines are integral to the development of new herbicides, insecticides, and fungicides smolecule.com. The trifluoromethyl group, in particular, is a common feature in many active agrochemical ingredients, contributing to their enhanced biological activity and stability in the environment nih.gov.
Overview of 4,5-Difluoro-2-(trifluoromethyl)aniline's Position in Chemical Literature
Despite the broad interest in fluorinated anilines, a review of the current chemical literature reveals that this compound is a relatively underexplored isomer. Specific research publications detailing its synthesis, properties, and applications are not widely available in public databases.
However, the existence and commercial availability of its direct precursor, 4,5-Difluoro-2-nitroaniline (B1295537) (CAS No. 78056-39-0), strongly indicates the feasibility of its synthesis smolecule.comfishersci.cacymitquimica.comchemimpex.comsigmaaldrich.com. The standard and well-established chemical transformation of reducing an aromatic nitro group to an amine group would yield the target compound. Research on 4,5-Difluoro-2-nitroaniline shows its use as a starting material in the synthesis of heterocyclic compounds like 2-chloro-5,6-difluorobenzimidazole and functionalized aromatic molecules such as 1-(4,5-difluoro-2-nitrophenyl)pyrene smolecule.com.
The potential utility of this compound can be inferred from the known applications of its isomers, which are prominent in various research areas. For instance, other difluoro-(trifluoromethyl)aniline isomers are used as key building blocks in the synthesis of pharmaceuticals and agrochemicals nih.govsmolecule.com. Given the unique substitution pattern of this compound, it represents a novel scaffold for the design of new bioactive compounds and advanced materials, holding promise for future investigations in synthetic and medicinal chemistry.
Data Table: Properties of 4,5-Difluoro-2-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 78056-39-0 | smolecule.comfishersci.cacymitquimica.comchemimpex.comsigmaaldrich.com |
| Molecular Formula | C₆H₄F₂N₂O₂ | smolecule.comchemimpex.com |
| Molecular Weight | 174.11 g/mol | fishersci.cacymitquimica.comchemimpex.com |
| Appearance | Orange to brown powder/crystal | chemimpex.com |
| Melting Point | 106 - 110 °C | chemimpex.com |
| IUPAC Name | 4,5-difluoro-2-nitroaniline | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBANTPGXUQMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Difluoro 2 Trifluoromethyl Aniline and Analogues
General Strategies for Fluorinated Aniline (B41778) Synthesis
The preparation of fluorinated anilines can be achieved through several strategic pathways, each with distinct advantages and limitations. These methods generally involve either the introduction of an amino group onto a pre-fluorinated aromatic ring or the introduction of fluorine atoms onto an existing aniline scaffold.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic chemistry. The high electronegativity of fluorine activates the aromatic ring toward nucleophilic attack, a reaction that is difficult on non-fluorinated aromatic systems. core.ac.uk This approach typically involves the displacement of a fluoride (B91410) or another halide ion from an electron-deficient aromatic ring by a nitrogen-based nucleophile.
The mechanism proceeds through a two-step addition-elimination process. A nucleophile attacks the fluorinated ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. core.ac.uk This step is generally slow and rate-determining. The subsequent step, the elimination of a leaving group (like a fluoride ion) to restore aromaticity, is typically fast. core.ac.uk The presence of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Recent advancements have expanded the scope of SNAr to include unactivated (electron-neutral or electron-rich) fluoroarenes through the use of organic photoredox catalysis. nih.gov This method enables the nucleophilic defluorination under mild conditions and is compatible with various nucleophiles, including amines and azoles. nih.gov Metal-mediated SNAr-based mechanisms have also been proposed for reactions involving fluorinated anilines, where a metal complex can act as the nucleophile. vt.edu
| Feature | Description | Key References |
|---|---|---|
| Mechanism | Two-step addition-elimination via a resonance-stabilized Meisenheimer complex. | core.ac.uk |
| Substrate Requirement | Typically requires electron-poor aromatic rings (e.g., with -NO₂, -CN, -CF₃ groups). | core.ac.uknih.gov |
| Leaving Group | Fluorine is an excellent leaving group in this context due to its ability to activate the ring. Other halogens can also be displaced. | core.ac.uknih.gov |
| Modern Variations | Photoredox catalysis enables SNAr on electron-neutral and electron-rich fluoroarenes. | nih.gov |
| Catalysis | Can be uncatalyzed for highly activated systems or utilize photoredox, metal, or phase-transfer catalysts for less reactive substrates. | nih.govvt.eduresearchgate.net |
Direct amination involves the introduction of an -NH₂ group onto an aromatic ring. This can be considered a specific class of SNAr where ammonia (B1221849) or an ammonia equivalent serves as the nucleophile. Copper- and palladium-catalyzed coupling reactions have become powerful tools for this transformation. organic-chemistry.org For instance, CuI, in combination with ligands like bisaryl oxalic diamides or 4-hydroxy-L-proline, can effectively catalyze the amination of aryl chlorides and bromides with aqueous or gaseous ammonia. organic-chemistry.org
Palladium-catalyzed systems, often part of the broader class of Buchwald-Hartwig aminations, also provide a route to primary anilines from aryl halides. organic-chemistry.org These reactions have been optimized to use aqueous ammonia, though challenges such as catalyst stability and competing side reactions like hydroxylation must be managed. organic-chemistry.org The use of specific ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has been shown to suppress the formation of undesired aryl alcohol and diarylamine byproducts. organic-chemistry.org To circumvent the direct use of volatile ammonia gas, ammonia equivalents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can be employed in palladium-catalyzed couplings. organic-chemistry.org
A practical procedure for the SNAr of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This method slowly liberates dimethylamine, avoiding the need for high pressures and proving tolerant of various functional groups. nih.gov
An alternative strategy involves starting with a non-fluorinated or partially fluorinated aromatic compound, introducing other halogens (like chlorine or bromine), and then performing a halogen-exchange (Halex) reaction to introduce fluorine. google.com This is particularly useful for industrial applications as it can utilize less expensive starting materials. google.com The Halex reaction typically involves treating a chlorinated or brominated aromatic compound, often activated by an electron-withdrawing group like a nitro group, with a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF). google.comresearchgate.net
The efficiency of the Halex reaction can be enhanced by using phase-transfer catalysts, which increase the solubility and reactivity of the fluoride salt in aprotic polar solvents. researchgate.net While CsF is highly effective, its cost has driven the development of systems based on the more economical KF, often used with superstoichiometric amounts of tetrabutylammonium (B224687) chloride (Bu₄NCl). researchgate.net
Direct fluorination of aromatic rings is also possible but is often difficult to control due to the extreme reactivity of elemental fluorine, which can lead to violent reactions and over-fluorination. mt.com Therefore, multistep sequences involving nitration, halogenation, and subsequent reduction are generally preferred for creating specific substitution patterns. google.comgoogle.com For instance, a process can start with the chlorination of an aniline, followed by oxidation and subsequent fluorine-for-chlorine exchange. google.com
The introduction of fluorinated alkyl groups, such as trifluoromethyl (-CF₃), often relies on radical-based methods. These techniques are valuable for synthesizing analogues of 4,5-difluoro-2-(trifluoromethyl)aniline. Trifluoromethyl radicals (•CF₃) can be generated in situ from various precursors and react with aniline derivatives. researchgate.net
Photoinduced methods have emerged as a powerful tool for these transformations. researchgate.netnih.govnih.gov Visible-light photoredox catalysis can generate fluoroalkyl radicals from reagents like perfluoroalkyl iodides (RF-I) or sulfinate salts (e.g., CF₃SO₂Na, Langlois' reagent). researchgate.netrsc.org These radicals can then add to the aniline ring. One proposed mechanism involves a single electron transfer (SET) from an excited photocatalyst to the radical precursor, generating the fluoroalkyl radical. nih.gov An alternative pathway involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkylating agent, which upon photoirradiation, generates the necessary radical species. nih.govnih.gov
These methods offer mild and environmentally benign routes to fluoroalkylated anilines, avoiding the need for harsh conditions or heavy metal catalysts in some cases. researchgate.netnih.gov
| Reagent/Method | Description | Key References |
|---|---|---|
| Perfluoroalkyl Iodides (RF-I) | Used with visible light photocatalysis to generate RF• radicals for substitution onto aniline derivatives. | researchgate.net |
| Togni Reagents | Hypervalent iodine reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are used for electrophilic trifluoromethylation. | nih.gov |
| CF₃SO₂Na (Langlois' Reagent) | A common precursor for generating •CF₃ radicals, often used with an oxidant, for the trifluoromethylation of secondary anilines. | rsc.org |
| Photoinduced EDA Complex | An electron donor-acceptor (EDA) complex forms between an aniline and a reagent like ethyl difluoroiodoacetate, which generates radicals upon irradiation. | nih.govnih.gov |
Targeted Synthetic Routes for this compound
The synthesis of the specific molecule this compound requires a multi-step sequence that strategically combines several of the general methods described above. Precursor-based routes are the most common approach.
A logical and common strategy for synthesizing polysubstituted anilines is to start with a commercially available, appropriately substituted nitrobenzene (B124822) precursor. The nitro group serves a dual purpose: it is a powerful electron-withdrawing group that activates the ring for SNAr reactions, and it can be readily reduced to the target aniline functionality in a final step.
A plausible synthetic pathway for this compound could begin with a dihalonitrobenzene. For example, a route could start from 1,2-dibromo-4,5-difluorobenzene. Nitration of this compound would likely yield 1,2-dibromo-4,5-difluoro-3-nitrobenzene. chemicalbook.com The subsequent reduction of the nitro group and dehalogenation of the bromine atoms would lead to 2,3-difluoroaniline, demonstrating the viability of using dihalonitrobenzenes as precursors. chemicalbook.com
For the target molecule, a more direct precursor would be 4,5-difluoro-2-nitroaniline (B1295537), which can be prepared by the hydrolysis of 4,5-difluoro-2-nitroacetanilide. prepchem.com The challenge then becomes the introduction of the trifluoromethyl group. A Sandmeyer-type reaction could potentially be used to convert the amino group of 4,5-difluoro-2-nitroaniline into a trifluoromethyl group, followed by reduction of the nitro group. However, a more common approach would be the direct trifluoromethylation of a precursor like 3,4-difluoronitrobenzene. The trifluoromethyl group could be installed ortho to the directing nitro group using copper-catalyzed or radical-based trifluoromethylation conditions. The final step would be the reduction of the nitro group in the resulting 4,5-difluoro-2-(trifluoromethyl)nitrobenzene to yield the desired aniline product. This final reduction is typically achieved through methods like catalytic hydrogenation with Pd/C or reaction with metals like iron or tin in acidic media.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, have emerged as powerful tools for the efficient synthesis of complex molecules. taylorfrancis.com In the context of fluorinated compounds, MCRs provide a streamlined pathway to generate structural diversity, enhancing properties like metabolic stability, lipophilicity, and receptor-binding affinity. taylorfrancis.com
One notable strategy involves a one-pot, three-component reaction for synthesizing formamidines. This method couples two different anilines (or an aniline and an alkylamine) with difluorocarbene, which is generated in situ. acs.org The reaction proceeds through a proposed formimidoyl fluoride intermediate (RN=CHF), which is formed from the reaction of a primary aniline and difluorocarbene. acs.org A subsequent nucleophilic attack by a second amine on this intermediate leads to the final formamidine (B1211174) product. acs.org
Furthermore, an environmentally benign, one-pot MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines. rsc.org This procedure utilizes the reactions of 1,1-enediamines (EDAMs), various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions under thermal conditions. rsc.org This approach is particularly effective for the rapid and efficient parallel synthesis of pharmacologically relevant fluorinated 2-aminopyridine (B139424) libraries. rsc.org
Table 1: Examples of Multi-Component Reaction Strategies for Fluorinated Compounds
| Reaction Type | Reactants | Key Intermediates / Products | Reference |
|---|---|---|---|
| Formamidine Synthesis | 2x Anilines (or 1x Aniline, 1x Alkylamine), Difluorocarbene | Formimidoyl fluoride (RN=CHF) | acs.org |
| Fluorinated 2-Aminopyridine Synthesis | 1,1-Enediamines, Benzaldehydes, 1,3-Dicarbonyls | Fluorinated 2-aminopyridines | rsc.org |
| General Heterocycle Synthesis | Various (e.g., Ugi, Passerini reactions) | Pyrimidines, quinazolinones, triazines, etc. | taylorfrancis.com |
Biocatalytic and Enantioselective Approaches for Chiral Fluorinated Amines
The synthesis of enantiomerically pure chiral amines is of paramount importance, as an estimated 40% of pharmaceuticals contain a chiral amine component. researchgate.netwiley.com Biocatalytic methods are increasingly favored over traditional chemical synthesis due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact. researchgate.netresearchgate.net
A highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines has been developed, providing a direct and atom-economical route to a wide range of optically active fluorinated amines. acs.orgscilit.com Using a specific chiral ferrocenyl P,N,N ligand, this method achieves excellent enantioselectivities (up to 98% ee) and is tolerant of a broad range of functional groups. acs.orgscilit.com
Another approach focuses on carbon-carbon bond formation using a chiral bifunctional Brønsted acid/base catalyst. This method produces β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity, which can then be converted into the desired β-fluoro amines. nih.gov The development of artificial metalloenzymes has further expanded the scope of biocatalysis. acs.org By engineering the protein Rhodothermus marinus cytochrome c, a biocatalytic platform was created for the highly enantioselective carbene B–H bond insertion. acs.orgnih.gov This system can accommodate a wide variety of trifluorodiazo alkanes to produce valuable chiral α-trifluoromethylated organoborons with high turnover numbers and enantiomeric ratios. acs.orgnih.gov
Enzyme classes such as ω-transaminases (ω-TA), monoamine oxidases (MAO), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are central to the biocatalytic synthesis of chiral amines. researchgate.netwiley.comresearchgate.net ω-TAs, for instance, can transfer an amino group from a donor to a carbonyl acceptor, while engineered MAO variants can be used in deracemization processes to generate enantiopure primary, secondary, and tertiary amines. researchgate.netwiley.com
Table 2: Biocatalytic and Enantioselective Methods for Chiral Fluorinated Amines
| Method | Catalyst / Enzyme | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Manganese complex with chiral P,N,N ligand | Fluorinated imines | Chiral fluorinated amines | High yields and enantioselectivities (up to 98% ee) | acs.orgscilit.com |
| C-C Bond Formation | Chiral bifunctional Brønsted acid/base catalyst | α-Fluoro nitroalkanes, Imines | β-Amino-α-fluoro nitroalkanes | High enantio- and diastereoselection | nih.gov |
| Carbene B-H Insertion | Engineered Cytochrome c | Trifluorodiazo alkanes, Boronic acids | Chiral α-CF3 organoborons | High turnover, broad substrate scope | acs.orgnih.gov |
| Asymmetric Amination | ω-Transaminases (ω-TA) | Prochiral ketones | Chiral primary amines | Reversible reaction, equilibrium shift needed | wiley.comresearchgate.net |
| Deracemization | Monoamine Oxidase (MAO-N) variants | Racemic amines | Enantiopure amines | Combined with a non-selective reducing agent | researchgate.net |
One-Pot Synthetic Procedures for Fluorinated Heterocycles
A notable example is the one-pot synthesis of fluorinated 2-aminopyridines via a multi-component reaction, as previously discussed. rsc.org This method efficiently combines three starting materials to build the heterocyclic core in a single step. rsc.org Another powerful strategy involves cycloaddition reactions for creating fluorinated heterocycles containing a sulfur atom. nih.gov For instance, transient, fluorinated thiocarbonyl S-methanides can be generated in situ and trapped with a suitable dipolarophile in a [3+2]-cycloaddition to form thiolanes. nih.gov The presence of electron-withdrawing fluoroalkyl groups often enhances the reactivity of the components in these cycloadditions. nih.gov
More complex cascades have also been developed. An asymmetric one-pot quadruple cascade reaction, initiated by the fluorination of a β-keto ester with Selectfluor™, has been used to synthesize densely functionalized fluorinated cyclohexanes. umb.edu This sequence, promoted by a recyclable fluorous organocatalyst, involves fluorination, Michael addition, a second Michael addition, and an aldol (B89426) condensation, creating six contiguous stereocenters with excellent stereoselectivity. umb.edu
Table 3: One-Pot Syntheses of Fluorinated Heterocycles
| Heterocycle Type | Key Reaction Sequence | Starting Materials | Catalyst / Conditions | Reference |
|---|---|---|---|---|
| 2-Aminopyridines | Knoevenagel/Michael/Cyclization | 1,1-Enediamines, Benzaldehydes, 1,3-Dicarbonyls | Thermal | rsc.org |
| Thiolanes (S-heterocycles) | [3+2]-Cycloaddition | Thiocarbonyl compounds, Diazomethane derivatives, Dipolarophiles | In situ generation of 1,3-dipole | nih.gov |
| Polysubstituted Cyclohexanes | Fluorination/Michael/Michael/Aldol | β-keto esters, α,β-unsaturated aldehydes | Fluorous bifunctional organocatalyst | umb.edu |
Advanced Fluorination Techniques
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This section covers modern methods for achieving fluorination and difluoromethylation, with an emphasis on late-stage functionalization and the use of specialized reagents.
Late-Stage Fluorination and Difluoromethylation Methodologies
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom or a fluorine-containing group into a complex molecule at a late step of its synthesis. This strategy is highly valuable in drug discovery and for the synthesis of 18F-labeled positron-emission tomography (PET) tracers, as it allows for the rapid diversification of advanced intermediates without the need for de novo synthesis. mpg.dempg.denih.gov
Transition metal catalysis has enabled significant advances in LSF. One approach is the palladium-catalyzed undirected C-H fluorination of arenes using mild electrophilic fluorinating reagents like Selectfluor. mpg.dempg.de For highly functionalized molecules, a silver-catalyzed fluorination of aryl stannanes has proven to be exceptionally effective, tolerating a wide variety of functional groups. nih.gov
Difluoromethylation, the introduction of a -CF2H group, is also a key LSF strategy. A ruthenium(II)-catalyzed method has been developed for the highly para-selective C-H difluoromethylation of anilides and related compounds. thieme.de More recently, photoinduced, transition-metal-free methods have emerged for the difluoroalkylation of anilines. acs.orgnih.gov One protocol uses the organic photocatalyst Eosin Y under mild visible-light irradiation, which works well for electron-rich anilines. acs.orgnih.gov An alternative strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and ethyl difluoroiodoacetate, which upon photoirradiation, leads to the desired difluoroalkylated product. acs.org
Table 4: Selected Late-Stage Fluorination and Difluoromethylation Methods
| Method | Catalyst / System | Reagent | Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| C-H Fluorination | Palladium(II) Catalyst | Selectfluor | Arenes | Undirected C-H activation | mpg.dempg.de |
| Fluoro-destannylation | Silver(I) Catalyst | Selectfluor | Aryl stannanes | High functional group tolerance | nih.gov |
| C-H Difluoromethylation | Ruthenium(II) Catalyst | Difluoromethylating agent | Anilides, Indolines | High para-selectivity | thieme.de |
| Photoinduced Difluoroalkylation | Eosin Y / Visible Light | Ethyl difluoroiodoacetate | Electron-rich anilines | Transition-metal-free, mild conditions | acs.orgnih.gov |
| EDA Complex Difluoroalkylation | Visible Light (427 nm) | Ethyl difluoroiodoacetate | Anilines | Transition-metal-free, forms EDA complex | acs.org |
Utilization of Specific Fluorinating Reagents and Carbene Sources (e.g., difluorocarbene)
The choice of fluorinating reagent is critical to the success of any fluorination reaction. A wide array of reagents has been developed, each with distinct reactivity profiles.
Difluorocarbene (:CF2) is a versatile and highly reactive intermediate used for introducing a CF2 group. cas.cnnumberanalytics.com It is typically generated in situ from various precursors due to its short lifetime. researchgate.netrsc.org A common and inexpensive source is ethyl bromodifluoroacetate, which generates difluorocarbene in the presence of a base. rsc.org Other important precursors include trimethylsilyl-based reagents like TMSCF3 (Ruppert-Prakash reagent) and its derivatives. researchgate.net Difluorocarbene undergoes several key reactions, including the difluoromethylation of heteroatom nucleophiles and [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. cas.cnnumberanalytics.com
Electrophilic Fluorinating Reagents , often referred to as "F+" sources, are essential for many modern fluorination methods. The most prominent among these is Selectfluor®, a derivative of DABCO, which is an exceptionally stable and easy-to-handle solid. researchgate.net It is widely used in palladium-catalyzed C-H fluorinations and can also mediate catalyst-free fluorinations of certain substrates, such as aniline derivatives. nih.govresearchgate.net
Nucleophilic Fluorinating Reagents deliver a fluoride ion ("F-"). Classic examples include the fluoroalkyl amino reagents (FARs), such as the Yarovenko reagent and the Ishikawa reagent. nih.gov These are primarily used for the deoxofluorination of alcohols and carbonyl compounds. nih.gov Simple fluoride salts, such as potassium fluoride (KF), are used in Sandmeyer-type fluoro-deamination reactions, where an aniline is converted to an aryl fluoride via a diazonium intermediate. acs.org
Table 5: Common Fluorinating Reagents and Carbene Sources
| Reagent / Intermediate | Precursor(s) | Type | Typical Applications | Reference |
|---|---|---|---|---|
| Difluorocarbene (:CF2) | Ethyl bromodifluoroacetate; TMSCF3; BrCF2CO2Li | Carbene | Difluoromethylation of N, O, S nucleophiles; Cyclopropanation | cas.cnresearchgate.netrsc.org |
| Selectfluor® | N/A (Commercial) | Electrophilic ("F+") | C-H fluorination; Fluorocyclization; Deoxyfluorination | nih.govresearchgate.net |
| Yarovenko / Ishikawa Reagents | N/A (Commercial/Prepared) | Nucleophilic | Deoxyfluorination of alcohols and carbonyls | nih.gov |
| Potassium Fluoride (KF) | N/A (Commercial) | Nucleophilic | Halex reactions; Sandmeyer fluorination | acs.orggoogle.com |
| Ethyl Bromodifluoroacetate | N/A (Commercial) | Difluorocarbene Source | N-difluoromethylation of anilines | rsc.org |
Spectroscopic and Structural Elucidation of 4,5 Difluoro 2 Trifluoromethyl Aniline and Analogues
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of 4,5-Difluoro-2-(trifluoromethyl)aniline and its analogues.
In the FT-IR spectrum of the related compound 4-chloro-2-(trifluoromethyl)aniline, characteristic vibrational frequencies are observed that can be correlated to specific bonds and functional groups within the molecule. sigmaaldrich.com Similarly, for aniline (B41778) and its derivatives, ultraviolet-infrared (UV-IR) double resonance spectroscopy has been employed to study the IR spectrum in the electronically excited state. acs.org For instance, in the S1 excited state of aniline, the NH2 stretching vibrations are found around 3000 cm⁻¹, which is a significant decrease of about 500 cm⁻¹ compared to the ground state. acs.org
The trifluoromethyl (CF3) group, a key feature of the target molecule, exhibits strong characteristic absorption bands. In the related complex (η5-C6H7)Fe(CO)2CF3, the C-F stretching frequencies are observed at 1010 and 1055 cm⁻¹. nih.gov The vibrational spectra of substituted anilines are also influenced by the nature and position of other substituents on the aromatic ring.
Table 1: Characteristic Vibrational Frequencies of Aniline and Related Compounds
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound |
| N-H | Stretching | ~3000 | Aniline (S1 excited state) acs.org |
| C-F | Stretching | 1010, 1055 | (η5-C6H7)Fe(CO)2CF3 nih.gov |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
¹H NMR: The proton NMR spectrum reveals the number and electronic environment of hydrogen atoms. For instance, in the analogue 4-fluoro-3-(trifluoromethyl)aniline, the aromatic protons appear as multiplets in the range of δ 6.7-7.1 ppm, while the amine protons show a broad signal around δ 3.7 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. In 4-fluoro-3-(trifluoromethyl)aniline, the carbon atoms of the aromatic ring and the trifluoromethyl group exhibit distinct chemical shifts. chemicalbook.com The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range. wikipedia.org The spectrum of this compound would show distinct signals for the two fluorine atoms on the ring and the three fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants between the fluorine atoms and with neighboring protons provide crucial structural information. For example, in trifluoromethyl-substituted compounds, the CF3 group typically shows a singlet around -60 to -70 ppm. wikipedia.orgrsc.org
Table 2: Representative NMR Data for Analogous Compounds
| Nucleus | Compound | Chemical Shift (δ, ppm) | Reference |
| ¹H | 4-Fluoro-3-(trifluoromethyl)aniline | 6.7-7.1 (aromatic), 3.7 (NH₂) | chemicalbook.com |
| ¹³C | 4-Fluoro-3-(trifluoromethyl)aniline | Aromatic and CF₃ signals | chemicalbook.com |
| ¹⁹F | N,2-dimethyl-N-(trifluoromethyl)aniline | -59.97 (CF₃) | rsc.org |
Mass Spectrometry (GC-MS, HRMS) and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is used to separate the compound from a mixture and obtain its mass spectrum. The mass spectrum of 4-fluoro-2-(trifluoromethyl)aniline, an isomer of the target compound, shows a molecular ion peak (M⁺) at m/z 179. nih.gov The fragmentation pattern provides clues about the structure, with common losses including HF and CF₃ groups.
HRMS: High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. For a compound with the formula C₇H₄F₅N, such as this compound, HRMS can confirm the elemental composition with high accuracy. For example, the calculated exact mass for C₁₃H₁₃F₇N₂ is 330.0967, and the found value was 330.0963. rsc.org
The fragmentation of aniline derivatives often involves the loss of small neutral molecules or radicals from the substituent groups and the aromatic ring.
Table 3: Mass Spectrometry Data for an Isomeric Compound
| Technique | Compound | Key Ion (m/z) | Significance | Reference |
| GC-MS | 4-Fluoro-2-(trifluoromethyl)aniline | 179 | Molecular Ion (M⁺) | nih.gov |
| GC-MS | 4-Fluoro-2-(trifluoromethyl)aniline | 159 | [M-HF]⁺ | nih.gov |
| GC-MS | 4-Fluoro-2-(trifluoromethyl)aniline | 132 | [M-HF-HCN]⁺ | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The electronic absorption spectrum of aniline vapor shows two main absorption bands, one around 285 nm and another at 230 nm, which are assigned to π → π* transitions. researchgate.net The introduction of substituents like fluorine and trifluoromethyl groups can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities. Electron-withdrawing groups like trifluoromethyl can influence the energy of the molecular orbitals and thus the electronic transitions. acs.org Theoretical calculations, such as those using the ZINDO/S-CI method, can be used to predict and interpret the UV-Vis spectra of substituted anilines. acs.org
Table 4: UV-Vis Absorption Maxima for Aniline
| Compound | Absorption Maximum (λmax, nm) | Transition | Reference |
| Aniline | 285 | π → π | researchgate.net |
| Aniline | 230 | π → π | researchgate.net |
X-ray Crystallography for Related Structures
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.govlibretexts.org While a crystal structure for this compound itself may not be readily available, the analysis of related substituted anilines provides valuable structural information.
Table 5: Selected Crystallographic Data for a Related Aniline Derivative
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | Monoclinic | P2₁/c | Dihedral angle between aromatic rings: 46.01 (6)° | iucr.org |
Applications in Organic Synthesis and Advanced Materials Utilizing 4,5 Difluoro 2 Trifluoromethyl Aniline and Its Derivatives
As a Versatile Building Block and Chemical Intermediate
Fluorinated anilines are widely recognized as versatile intermediates in organic synthesis due to the unique reactivity conferred by the fluorine and amino functional groups. nih.govossila.com The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, further influences the reactivity of the aromatic ring, making these compounds valuable precursors for a wide range of complex molecules. nih.gov
Synthesis of Complex Fluorinated Compounds
4,5-Difluoro-2-(trifluoromethyl)aniline serves as a foundational scaffold for the synthesis of more complex fluorinated molecules. The amino group can be readily transformed into a variety of other functional groups, while the fluorine atoms can influence the regioselectivity of subsequent reactions. Although specific examples for this exact isomer are not prevalent in the literature, the general reactivity of fluorinated anilines suggests its utility in creating novel fluorinated compounds for various applications. smolecule.com The synthesis of fluorinated compounds often relies on the use of such pre-fluorinated building blocks, as direct fluorination of complex molecules can be challenging. ccspublishing.org.cn
Precursor for Pharmaceutical Intermediates
Table 1: Examples of Structurally Related Anilines in Pharmaceutical Synthesis
| Aniline (B41778) Derivative | Therapeutic Area of Resulting Compounds | Reference |
| 2-Fluoro-5-(trifluoromethyl)aniline | General pharmaceutical intermediates | bldpharm.com |
| 4-(Trifluoromethoxy)aniline | Anticancer agents, neuroprotective agents | mdpi.com |
| 2-(Trifluoromethyl)aniline | General chemical synthesis for pharmaceuticals | sigmaaldrich.comnih.gov |
Intermediate for Agrochemical Development
The agrochemical industry heavily relies on fluorinated compounds to develop new and effective herbicides, insecticides, and fungicides. ccspublishing.org.cnnih.govresearchgate.net The trifluoromethyl group is a particularly common substituent in modern pesticides. nih.gov Polyhalogenated trifluoromethylanilines are important intermediates for the synthesis of various agrochemicals. researchgate.net For example, derivatives of trifluoromethylpyridines, which can be synthesized from trifluoromethyl anilines, are used in a number of crop-protection products. nih.gov While specific agrochemicals derived from this compound are not documented, the prevalence of this structural unit in the agrochemical patent literature underscores its potential in this sector. raysbiotech.com
Table 2: Common Fluorine-Containing Moieties in Agrochemicals
| Moiety | Prevalence in Agrochemicals | Reference |
| Trifluoromethyl (CF3) group | High | nih.gov |
| Aromatic Fluorine (Ar-F) | High | researchgate.net |
| Trifluoromethoxy (OCF3) group | Significant | beilstein-journals.org |
Synthon for Heterocyclic Compound Synthesis (e.g., quinolines, benzimidazoles)
Aniline derivatives are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds. The amino group provides a reactive handle for cyclization reactions to form rings such as quinolines and benzimidazoles, which are privileged structures in medicinal chemistry. nih.govossila.com
The synthesis of quinolines, for instance, can be achieved through various methods starting from anilines, such as the Skraup, Doebner-von Miller, and Friedländer reactions. While no specific examples detailing the use of this compound in these reactions were found, related fluorinated anilines are known to participate in such transformations. The synthesis of 2,4-bis(fluoroalkyl)-substituted quinoline (B57606) derivatives has been reported from the reaction of fluoroalkyl amino reagents with N-aryl fluoroketimines. nih.gov
Benzimidazoles, another important class of heterocycles with a wide range of biological activities, are commonly synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. 2-Nitro- and 2-amino-4,5-difluoroanilines have been used as starting materials to synthesize fluorine-containing benzimidazole (B57391) derivatives. researchgate.net This suggests that this compound, after appropriate functional group manipulation, could also serve as a precursor to novel fluorinated benzimidazoles.
Advanced Material Science Applications
The unique electronic properties imparted by fluorine and trifluoromethyl groups make aniline derivatives and the materials derived from them interesting candidates for applications in advanced material science, particularly in the field of organic electronics.
Organic Electronics (e.g., organic light-emitting diodes, organic field-effect transistors, organic semiconductors)
While there is no direct literature on the application of this compound in organic electronics, the electronic properties of structurally similar compounds suggest its potential in this area. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of derived materials. This is a crucial aspect in the design of organic semiconductors for various electronic devices.
For instance, derivatives of other fluorinated anilines are explored for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The incorporation of fluorine atoms can enhance the performance and stability of these devices. While further research is required, it is conceivable that derivatives of this compound could be synthesized and investigated for their utility as organic semiconductors.
Liquid Crystal Compound Synthesis
The strategic incorporation of fluorine atoms and trifluoromethyl groups into the molecular architecture of liquid crystals is a key approach to fine-tuning their mesomorphic and electro-optical properties. While direct research detailing the use of this compound in the synthesis of liquid crystal compounds is not extensively documented in publicly available literature, the unique substitution pattern of this aniline—featuring vicinal fluorine atoms and a trifluoromethyl group—suggests its potential as a valuable precursor for creating novel liquid crystalline materials with specific characteristics. The principles of molecular design in liquid crystal chemistry allow for informed predictions about the likely influence of this substitution pattern based on studies of structurally analogous compounds.
Research into fluorinated liquid crystals has demonstrated that the introduction of lateral fluorine atoms can significantly impact the material's dielectric anisotropy (Δε), a critical parameter for display applications. biointerfaceresearch.com For instance, the presence of lateral difluoro substituents on a phenyl ring is known to enhance negative dielectric anisotropy. biointerfaceresearch.com This effect is attributed to the strong dipole moment of the C-F bonds oriented perpendicular to the long molecular axis.
The synthesis of liquid crystals containing a trifluoromethyl (-CF3) group has also been a subject of considerable interest. researchgate.net The -CF3 group is a powerful electron-withdrawing group and its inclusion can influence the mesophase stability and clearing points of the resulting compounds. researchgate.net Studies on four-ring fluorinated liquid crystals incorporating a trifluoromethyl group have reported the successful synthesis of materials exhibiting a nematic phase with high clearing points. figshare.com For example, 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[trans, trans-1,1ʹ-bicyclohexyl]-4-yl)1,1ʹ-biphenyls have been synthesized and shown to possess a stable nematic phase. figshare.com
Furthermore, the combination of both difluoro and trifluoro-alkyl motifs in close proximity within a liquid crystal structure has been explored. rsc.org These studies indicate that the interplay between these fluorine-containing groups can lead to materials with tailored physical characteristics, including negative dielectric anisotropy. rsc.org
The synthesis of liquid crystals often involves the formation of a central linkage, such as a Schiff base (-CH=N-), connecting different aromatic cores. Research on Schiff base liquid crystals derived from 2,4-difluoro aniline has shown that the fluorine substituents enhance the mesomorphic range compared to non-fluorinated analogues. nih.gov This suggests that a Schiff base derived from this compound could similarly exhibit a stable and broad mesophase range.
A hypothetical synthetic route to a Schiff base liquid crystal incorporating the this compound moiety could involve the condensation reaction with an appropriate aldehyde, for example, a 4-alkoxybenzaldehyde. The resulting imine would then constitute the core of the liquid crystalline molecule.
Table of Liquid Crystal Properties from Related Fluorinated Anilines
| Parent Aniline Derivative | Resulting Liquid Crystal Core Structure Example | Observed Mesophase(s) | Key Reported Property | Reference |
| 2,4-Difluoro aniline | 4-((2′,4′-diflourophenylimino)methyl)phenyl-4″-pentyloxybenzoate | Nematic, Smectic A | Enhanced mesomorphic range compared to non-fluorinated analogues | nih.gov |
| 3-Fluoro-4-trifluoromethylaniline precursor | 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-propyl[trans, trans-1,1ʹ-bicyclohexyl]-4-yl)1,1ʹ-biphenyl | Nematic | High clearing point (267°C) | figshare.com |
| 2,3-Difluoro-4-octyloxybenzoic acid (from a difluoroaniline precursor) | 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate) | Smectic B | Negative dielectric anisotropy | biointerfaceresearch.com |
Q & A
Basic: What synthetic routes are available for preparing 4,5-Difluoro-2-(trifluoromethyl)aniline, and how is purity validated?
Methodological Answer:
The compound is synthesized via cross-coupling reactions, as exemplified in patent applications (e.g., Reference Example 63 in EP 4 374 877 A2). A typical protocol involves coupling halogenated intermediates with trifluoromethyl-containing reagents under palladium catalysis . Purity is confirmed using LCMS (observed m/z 279 [M+H]⁺) and HPLC (retention time 0.78 minutes under SQD-FA05 conditions). These methods ensure structural fidelity and detect impurities at ppm levels .
Advanced: How do fluorine and trifluoromethyl substituents influence electronic and steric effects in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The fluorine atoms act as strong electron-withdrawing groups (EWGs), activating the aromatic ring toward NAS by polarizing C–F bonds and stabilizing transition states. The trifluoromethyl group further enhances electrophilicity but introduces steric hindrance, directing substitution to the less hindered positions (e.g., para to CF₃). Computational studies (e.g., Hammett σ values) and comparative reactivity assays with analogs like 3,5-difluoro-2-(trifluoromethyl)aniline can validate these effects .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- LCMS : Confirms molecular ion peaks (e.g., m/z 279 [M+H]⁺) .
- HPLC : Retention time (0.78 minutes under SQD-FA05 conditions) ensures purity .
- ¹⁹F NMR : Identifies fluorine environments (e.g., CF₃ at δ −60 to −65 ppm; aromatic F at δ −110 to −120 ppm) .
- Density and boiling point : Physical properties (density 1.474 g/cm³, boiling point 192°C) aid in solvent selection and process optimization .
Advanced: How can photoredox catalysis enhance functionalization of this compound?
Methodological Answer:
Ru(bpy)₃²⁺ or Ir-based photocatalysts (e.g., Ir(ppy)₃) can mediate single-electron transfer (SET) processes under visible light. For example:
- C–H Arylation : The aniline’s amino group directs radical coupling with aryl diazonium salts, leveraging the CF₃ group’s electron-deficient nature to stabilize intermediates .
- Dehalogenation : Photoredox agents (e.g., Ru(bpy)₃²⁺) can reduce C–F bonds selectively, enabling defluorination at specific positions .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
The compound is sensitive to light and moisture due to its aromatic amine and fluorine substituents. Storage at 0–6°C in amber vials under inert atmosphere (N₂ or Ar) is recommended. Stability assays under accelerated degradation conditions (40°C/75% RH) show <5% decomposition over 30 days when properly stored .
Advanced: How can substituent effects be quantified to predict reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis : Measure σ values for CF₃ and F substituents to correlate electronic effects with reaction rates. For example, σₚ values for CF₃ (σₚ = 0.54) and F (σₚ = 0.78) indicate strong EWGs, accelerating oxidative addition in Pd-catalyzed couplings .
- Steric Maps : Use Tolman cone angles or buried volume calculations to assess steric hindrance from CF₃, guiding ligand selection (e.g., bulky phosphines for sterically demanding substrates) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Minimize inhalation risks due to potential amine volatility.
- Spill Management : Neutralize with dilute HCl (1 M) and adsorb with vermiculite. Safety data for analogs (e.g., 3,5-dichloro-2,4-difluoroaniline) suggest acute toxicity (Category 4), warranting strict protocols .
Advanced: How does the compound’s electronic profile affect its use in heterocyclic synthesis?
Methodological Answer:
The electron-deficient aromatic ring facilitates cyclization reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
